Cas no 137756-89-9 (4-(2-Hydroxyethyl)phenylboronic acid)
4-(2-Hydroxyethyl)phenylboronic acid Chemical and Physical Properties
Names and Identifiers
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- (4-(2-Hydroxyethyl)phenyl)boronic acid
- [4-(2-hydroxyethyl)phenyl]boronic acid
- 4-(2-Hydroxyethyl)Phenylboronic Acid
- VT1007
- Boronic acid, [4-(2-hydroxyethyl)phenyl]-
- Boronic acid, B-[4-(2-hydroxyethyl)phenyl]-
- KQXBZMDDTQEGMT-UHFFFAOYSA-N
- FCH846906
- 4-(2-Hydroxyethyl)phenyl boronic acid
- RP02448
- 4-(2-hydroxy ethyl)phenyl boronic acid
- OR361251
- AX8167826
- MFCD03095135
- CS-0157612
- AKOS006279443
- DS-13717
- DB-348550
- DTXSID90436399
- 137756-89-9
- SY104613
- (4-(2-Hydroxyethyl)phenyl)boronicacid
- SCHEMBL1421586
- EN300-2512081
- 4-(2-Hydroxyethyl)phenylboronicacid
- J-501313
- 4-(2-Hydroxyethyl)phenylboronic acid
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- MDL: MFCD03095135
- Inchi: 1S/C8H11BO3/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4,10-12H,5-6H2
- InChI Key: KQXBZMDDTQEGMT-UHFFFAOYSA-N
- SMILES: OCCC1C=CC(B(O)O)=CC=1
Computed Properties
- Exact Mass: 166.08000
- Monoisotopic Mass: 166.0801244g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 60.7
Experimental Properties
- PSA: 60.69000
- LogP: -1.09880
4-(2-Hydroxyethyl)phenylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019122195-1g |
(4-(2-Hydroxyethyl)phenyl)boronic acid |
137756-89-9 | 95% | 1g |
279.30 USD | 2021-06-16 | |
| Alichem | A019122195-5g |
(4-(2-Hydroxyethyl)phenyl)boronic acid |
137756-89-9 | 95% | 5g |
889.20 USD | 2021-06-16 | |
| Chemenu | CM127307-100mg |
(4-(2-Hydroxyethyl)phenyl)boronic acid |
137756-89-9 | 97% | 100mg |
$66 | 2021-08-05 | |
| Chemenu | CM127307-250mg |
(4-(2-Hydroxyethyl)phenyl)boronic acid |
137756-89-9 | 97% | 250mg |
$99 | 2021-08-05 | |
| Chemenu | CM127307-1g |
(4-(2-Hydroxyethyl)phenyl)boronic acid |
137756-89-9 | 97% | 1g |
$286 | 2021-08-05 | |
| Chemenu | CM127307-5g |
(4-(2-Hydroxyethyl)phenyl)boronic acid |
137756-89-9 | 97% | 5g |
$936 | 2021-08-05 | |
| TRC | H949608-25mg |
4-(2-Hydroxyethyl)phenylboronic acid |
137756-89-9 | 25mg |
$ 60.00 | 2023-01-12 | ||
| TRC | H949608-50mg |
4-(2-Hydroxyethyl)phenylboronic acid |
137756-89-9 | 50mg |
$ 85.00 | 2023-01-12 | ||
| TRC | H949608-100mg |
4-(2-Hydroxyethyl)phenylboronic acid |
137756-89-9 | 100mg |
$150.00 | 2023-05-18 | ||
| TRC | H949608-250mg |
4-(2-Hydroxyethyl)phenylboronic acid |
137756-89-9 | 250mg |
$270.00 | 2023-05-18 |
4-(2-Hydroxyethyl)phenylboronic acid Suppliers
4-(2-Hydroxyethyl)phenylboronic acid Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 4-(2-Hydroxyethyl)phenylboronic acid
4-(2-Hydroxyethyl)phenylboronic acid: A Comprehensive Overview
The compound 4-(2-Hydroxyethyl)phenylboronic acid (CAS No. 137756-89-9) is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry, pharmaceuticals, and materials science. This compound belongs to the family of boronic acids, which are known for their versatile reactivity and wide-ranging applications in chemical synthesis and drug discovery.
4-(2-Hydroxyethyl)phenylboronic acid is characterized by its unique structure, featuring a phenyl ring substituted with a hydroxyl-containing ethyl group at the para position relative to the boronic acid moiety. This specific substitution pattern endows the compound with distinct chemical properties and reactivity, making it a valuable building block in various synthetic pathways.
Recent advancements in boronic acid chemistry have underscored the importance of 4-(2-Hydroxyethyl)phenylboronic acid as a key intermediate in the synthesis of complex molecules. Its reactivity with other functional groups, particularly in cross-coupling reactions, has been extensively studied. For instance, Suzuki-Miyaura coupling, a widely employed method in modern organic synthesis, leverages the reactivity of boronic acids to form carbon-carbon bonds with aryl halides or other boron-containing partners.
One of the most notable applications of 4-(2-Hydroxyethyl)phenylboronic acid lies in its potential for use in drug discovery. The hydroxyl group present in the ethyl substituent introduces additional functionality, enabling further modifications to create diverse chemical entities with desired pharmacological profiles. This makes the compound a valuable precursor in the development of targeted therapies, particularly in oncology and inflammation-related diseases.
Recent research has also explored the use of 4-(2-Hydroxyethyl)phenylboronic acid in the context of biocompatible materials. Its ability to participate in covalent and non-covalent interactions with biological systems suggests potential applications in drug delivery systems and tissue engineering. For example, the compound's boronic acid group can act as a recognition element for specific biomolecules, facilitating selective binding and release mechanisms.
Moreover, 4-(2-Hydroxyethyl)phenylboronic acid has been investigated in the realm of sustainable chemistry. Its synthesis from renewable resources or through environmentally friendly processes aligns with current trends toward greener chemical practices. This not only enhances its appeal as a research tool but also positions it as a contributor to sustainable drug development initiatives.
In terms of synthetic methodology, the preparation of 4-(2-Hydroxyethyl)phenylboronic acid typically involves multi-step reactions, including boronate formation and substitution. The presence of the hydroxyl group in the ethyl substituent introduces additional stereochemical and regioselective considerations, which have been addressed in several recent studies. These advancements have improved the efficiency and selectivity of its synthesis, making it more accessible for research purposes.
Looking ahead, 4-(2-Hydroxyethyl)phenylboronic acid is poised to play a pivotal role in precision medicine, where tailored therapeutic solutions are designed based on individual genetic profiles. Its versatile reactivity and functional diversity make it an ideal candidate for the development of personalized drugs targeting specific disease pathways.
In conclusion, 4-(2-Hydroxyethyl)phenylboronic acid (CAS No. 137756-89-9) is a compound of significant importance in contemporary organic chemistry and pharmaceutical research. Its unique structure, coupled with its versatile reactivity and wide-ranging applications, positions it as a key player in the development of innovative chemical entities and therapeutic agents.
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